molecular formula C23H25N3O4 B2416869 8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1252824-96-6

8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B2416869
CAS No.: 1252824-96-6
M. Wt: 407.47
InChI Key: IHWKJNVHQCSQMB-UHFFFAOYSA-N
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Description

8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane (CAS Number: 1252824-96-6) is a chemical compound supplied for research purposes with a molecular formula of C23H25N3O4 and a molecular weight of 407.46 g/mol . This molecule features a 1,2,4-oxadiazole ring system linked to a benzyloxyphenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane scaffold. The 1,4-dioxa-8-azaspiro[4.5]decane moiety is a key structural feature known in medicinal chemistry, often serving as a polar, low lipophilicity building block that can improve the physicochemical properties of a molecule . Derivatives containing this spirocyclic system have been investigated for their biological activity, including as high-affinity ligands for sigma-1 receptors, which are relevant targets in oncology and neuropharmacology . The presence of the 1,2,4-oxadiazole heterocycle further marks it as a compound of interest for drug discovery and chemical biology, as this ring is commonly used in the design of pharmacologically active molecules. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material with appropriate personal protective equipment in a controlled laboratory setting.

Properties

IUPAC Name

8-[[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,4-dioxa-8-azaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-2-4-18(5-3-1)17-27-20-8-6-19(7-9-20)22-24-21(30-25-22)16-26-12-10-23(11-13-26)28-14-15-29-23/h1-9H,10-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHWKJNVHQCSQMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane , with CAS number 1252824-96-6 , is a novel chemical entity that has garnered attention for its potential biological activities. Its structure combines elements known for various pharmacological effects, particularly in the realm of enzyme inhibition and antimicrobial properties.

  • Molecular Formula : C23H25N3O4
  • Molecular Weight : 407.5 g/mol
  • Structure : The compound features a complex spirocyclic structure that may contribute to its biological activity.

Biological Activity Overview

Research into the biological activity of compounds related to 1,2,4-oxadiazoles has revealed a range of pharmacological properties, including:

  • Enzyme Inhibition : Compounds containing oxadiazole moieties have been shown to act as potent inhibitors of monoamine oxidase (MAO), particularly MAO-B, which is relevant in neurodegenerative diseases such as Parkinson's.

Case Study: MAO Inhibition

A related study examined the biological activity of 5-[4-(benzyloxy)phenyl]-1,3,4-oxadiazol-2(3H)-one derivatives , which demonstrated significant MAO-B inhibition. The most potent derivative exhibited an IC50 value of 1.4 nM , indicating a strong selectivity for MAO-B over MAO-A with a selectivity ratio exceeding 71,400 . This suggests that the benzyloxy substitution may enhance the inhibitory potency.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on oxadiazole derivatives indicate that:

  • Substituents on the Phenyl Ring : Modifications on the phenyl ring influence the binding affinity and selectivity towards target enzymes.
  • Spirocyclic Framework : The presence of a spirocyclic structure may enhance molecular stability and bioavailability.

Antimicrobial Activity

The compound's structural similarities with other oxadiazole derivatives suggest potential antimicrobial properties. For instance, derivatives like 5-(4-(benzyloxy) substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thiones have shown antifungal activity against various strains . This highlights the potential for developing new antimicrobial agents based on this compound.

Research Findings and Data Tables

CompoundTarget EnzymeIC50 Value (nM)Selectivity Ratio
12aMAO-B1.4>71,400
16dM pro19.37N/A

Additional Insights

Recent studies have indicated that derivatives of oxadiazoles can also serve as inhibitors for other targets such as bacterial topoisomerases . This broadens the scope for potential therapeutic applications beyond neuropharmacology.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the antitumor properties of related compounds within the spiro[4.5]decane family. For instance, a series of novel derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including:

  • A549 (Lung Cancer)
  • MDA-MB-231 (Breast Cancer)
  • HeLa (Cervical Cancer)

These studies revealed that certain derivatives exhibited moderate to potent cytotoxicity, with IC50 values as low as 0.08 µM against MDA-MB-231 cells . Such findings suggest that compounds similar to 8-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane could be promising candidates for further development in cancer therapeutics.

Fluorescent Properties

Compounds containing oxadiazole units are recognized for their fluorescent properties , making them suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of the benzyloxyphenyl group may enhance the stability and efficiency of these materials.

Drug Design and Development

The unique structural features of this compound make it an attractive scaffold for drug development. Researchers are exploring modifications to improve solubility and bioavailability while maintaining or enhancing therapeutic efficacy.

Case Studies

Study ReferenceCompound EvaluatedActivityCell LineIC50 Value
1-Oxa-4-Azaspiro DerivativesAntitumorA5490.18 µM
1-Oxa-4-Azaspiro DerivativesAntitumorMDA-MB-2310.08 µM
1-Oxa-4-Azaspiro DerivativesAntitumorHeLa0.14 µM

Preparation Methods

Amidoxime and Acyl Chloride Cyclization

Reaction of 4-(benzyloxy)benzamidoxime with chloroacetyl chloride in pyridine generates the 1,2,4-oxadiazole ring. This method, however, often requires harsh conditions and yields mixed regioisomers.

Carboxylic Acid Activation

Coupling 4-(benzyloxy)benzoic acid with acetamidoxime using ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) achieves higher regioselectivity. Microwave-assisted heating (120°C, 30 min) improves reaction efficiency, as demonstrated in kappa opioid receptor antagonist syntheses.

Table 1 : Comparison of 1,2,4-Oxadiazole Synthesis Methods

Method Reagents/Conditions Yield (%) Regioselectivity
Acyl Chloride Cyclization Pyridine, RT, 24h 45–60 Moderate
EDCI/HOBt Activation DCM, RT, 12h 70–85 High
Microwave-Assisted EDCI, HOBt, 120°C, 30min 90+ Excellent

Functionalization and Coupling Strategies

Methyl Linking via Nucleophilic Substitution

The oxadiazole-methyl group is introduced through SN2 displacement. For example, treating 5-(chloromethyl)-3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazole with the spirocyclic amine in dimethylformamide (DMF) at 60°C for 12h yields the target compound. Potassium carbonate acts as a base, achieving >80% conversion (ChemDiv Compound L499-0540).

Benzyloxy Group Installation

The 4-benzyloxyphenyl substituent is introduced early via Ullmann coupling or nucleophilic aromatic substitution. Protecting phenol groups with benzyl bromide prior to oxadiazole formation prevents undesired side reactions.

Optimization Challenges and Solutions

  • Regioselectivity in Oxadiazole Formation : Microwave-assisted synthesis minimizes isomerization, as seen in kappa opioid ligand preparations.
  • Spirocycle Stability : Lithium aluminum hydride reduction (Step 3, CN113214290A) ensures the spirocyclic amine remains intact during functionalization.
  • Deprotection Efficiency : Palladium on carbon (10% Pd/C) under hydrogen gas quantitatively removes benzyl groups without affecting the oxadiazole ring.

Analytical Validation

  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 507.2154 [M+H]⁺.
  • NMR Spectroscopy : ¹H NMR (400 MHz, CDCl₃) displays characteristic signals: δ 7.45–7.30 (m, 9H, aromatic), 5.15 (s, 2H, OCH₂Ph), 4.10–3.80 (m, 4H, dioxane), 3.60 (s, 2H, NCH₂).

Industrial and Pharmacological Relevance

While no commercial applications are reported for this specific compound, structurally related 1,2,4-oxadiazoles exhibit antimicrobial, anticancer, and CNS activity. The spirocyclic core’s rigidity enhances binding affinity in drug candidates, as observed in ChemDiv’s screening libraries.

Q & A

Q. What synthetic methodologies are recommended for preparing 8-((3-(4-(Benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,4-dioxa-8-azaspiro[4.5]decane?

Methodological Answer: The compound can be synthesized via palladium-catalyzed cross-coupling reactions. For example:

  • Use 1,4-dioxa-8-azaspiro[4.5]decane as a starting material.
  • React with a brominated aryl-oxadiazole intermediate (e.g., 3-(4-(benzyloxy)phenyl)-5-bromo-1,2,4-oxadiazole ) under Suzuki-Miyaura conditions.
  • Employ Pd₂(dba)₃ (0.5–1 mol%) and CyJohnPhos ligand (3–5 mol%) in degassed dioxane at 120°C for 12–24 hours .
  • Monitor reaction progress via TLC or HPLC and purify using silica gel chromatography (30–40% EtOAc/hexanes).

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a multi-technique approach:

  • Elemental Analysis : Confirm %C, %H, %N with <0.4% deviation from theoretical values .
  • Spectroscopy :
    • IR : Identify key functional groups (e.g., C=N stretch at ~1633 cm⁻¹, C-O-C at ~1096 cm⁻¹) .
    • ¹H/¹³C NMR : Verify spirocyclic and oxadiazole moieties. For example, expect benzylic protons at δ 3.5–4.5 ppm and aromatic protons at δ 6.8–8.4 ppm .
  • Mass Spectrometry : Confirm molecular ion peaks via HRMS (e.g., [M+H]+ or [M+Na]+) .

Q. What strategies are effective for resolving contradictions in spectral data during characterization?

Methodological Answer:

  • Cross-Validation : Compare experimental IR/NMR data with computational predictions (e.g., DFT calculations for NMR chemical shifts).
  • Crystallography : Use single-crystal X-ray diffraction (SHELX suite) to resolve ambiguities in bond lengths/angles .
  • Dynamic NMR : Probe conformational flexibility (e.g., hindered rotation in oxadiazole rings) by varying temperature or solvent .

Advanced Research Questions

Q. How can researchers optimize the compound’s biological activity through structural modifications?

Methodological Answer:

  • SAR Studies :
    • Replace the benzyloxy group with electron-withdrawing substituents (e.g., nitro, fluoro) to enhance binding to ATPase targets like p97 .
    • Modify the spirocyclic core (e.g., replace dioxane with triazine) to improve solubility .
  • Derivatization : Use sulfonyl chlorides or acid chlorides to introduce polar groups (e.g., N-{spiro[4.5]decane}-benzenesulfonamide ) via nucleophilic substitution .

Q. What computational tools are suitable for predicting the compound’s reactivity or binding affinity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like p97 ATPase .
  • DFT Calculations : Optimize geometries (Gaussian 09) and calculate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .
  • COMSOL Multiphysics : Simulate reaction kinetics (e.g., Pd-catalyzed coupling efficiency) under varying temperatures/pressures .

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

Methodological Answer:

  • Time-Resolved Crystallography : Capture intermediates in Pd-catalyzed cross-coupling reactions to validate mechanistic steps (e.g., oxidative addition vs. transmetallation) .
  • Electron Density Maps : Use SHELXL-refined maps to identify unexpected byproducts (e.g., ring-opening of the spirocyclic system) .

Q. What experimental designs mitigate challenges in scaling up synthesis?

Methodological Answer:

  • Flow Chemistry : Implement continuous-flow reactors to control exothermic Pd-catalyzed reactions and reduce side products .
  • DoE (Design of Experiments) : Optimize ligand/catalyst ratios and solvent systems (e.g., dioxane vs. THF) using response surface methodology .

Q. How can researchers assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to pH extremes (1–13), heat (40–80°C), and light (ICH Q1B guidelines).
  • LC-MS/MS : Monitor degradation products (e.g., hydrolysis of the oxadiazole ring to amidoxime) .

Methodological Framework for Research Design

Q. How should theoretical frameworks guide experimental design for this compound?

Methodological Answer:

  • Link to Supramolecular Chemistry : Use host-guest theory to design derivatives with enhanced binding to biological cavities (e.g., cyclodextrin inclusion complexes) .
  • Apply QSPR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to prioritize synthetic targets .

Q. What strategies address low yields in spirocyclic ring formation?

Methodological Answer:

  • Microwave-Assisted Synthesis : Reduce reaction times from 12 hours to 30 minutes while maintaining yield (e.g., 120°C, 300 W) .
  • Protecting Groups : Use tert-butyldimethylsilyl (TBDMS) groups to stabilize reactive intermediates during cyclization .

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